NRC-2694-A

Description

Properties

CAS No. |

1172626-99-1 |

|---|---|

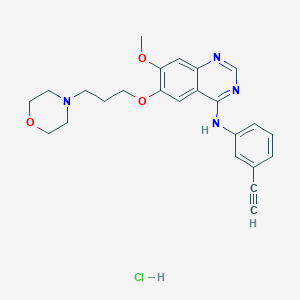

Molecular Formula |

C24H27ClN4O3 |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C24H26N4O3.ClH/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28;/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27);1H |

InChI Key |

YHFOWANFLQFAKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

NRC-2694-A: A Technical Overview for Drug Development Professionals

An In-depth Guide to the EGFR Tyrosine Kinase Inhibitor in Clinical Development

Executive Summary

NRC-2694-A is an orally bioavailable, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) discovered and developed by NATCO Pharma Ltd.[1][2][3] Currently in Phase 2 clinical trials, this compound is being investigated in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) in patients who have progressed on or after immune checkpoint inhibitor therapy.[2][3][4][5] This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing the available data on this compound, its mechanism of action, and clinical development.

Introduction

Head and neck squamous cell carcinoma (HNSCC) is a significant global health concern.[1] For patients with recurrent or metastatic disease, treatment options are limited, particularly after failure of immunotherapy.[1][2][3] EGFR is a well-validated target in many epithelial cancers, including HNSCC, where its overexpression is common. This compound targets the tyrosine kinase domain of EGFR, aiming to inhibit downstream signaling pathways that drive tumor proliferation and survival.

Mechanism of Action

This compound is an EGFR antagonist that exerts its anti-cancer effects by inhibiting the intrinsic tyrosine kinase activity of the receptor. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits the activation of downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in EGFR-expressing tumor cells.

Signaling Pathway Diagram

Caption: EGFR Signaling Pathway Inhibition by this compound.

Preclinical Data

Publicly available preclinical data for this compound is limited. The following table summarizes the key findings identified from available resources.

| Parameter | Value | Species | Source |

| Maximum Tolerated Dose (MTD) | 2000 mg/kg (oral) | Mouse | [6] |

| Efficacious Dose | 10 mg/kg | Mouse | [6] |

| EGFR Expression Inhibition | Comparable inhibition at 80 ng (190 nM) | In vitro | [6] |

Clinical Development

This compound has progressed through Phase 1 and 2 clinical trials in India and is currently in a Phase 2 trial in the United States.

Clinical Trial NCT05283226

This is a multi-center, single-arm, open-label Phase 2 study designed to evaluate the safety and efficacy of oral this compound in combination with paclitaxel.[3][4][5]

| Trial Design | Multi-center, single-arm, open-label, Phase 2 |

| Patient Population | Recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) with progression on or after immune checkpoint inhibitor therapy.[3][4][5] |

| Intervention | This compound (300 mg, oral, once daily) + Paclitaxel (175 mg/m², IV infusion, every 21 days).[4] |

| Primary Endpoint | Objective Response Rate (ORR) per RECIST v1.1.[4] |

| Key Secondary Endpoints | Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), Safety and Tolerability. |

| Status | Recruiting |

Experimental Protocols

Clinical Trial Protocol (NCT05283226) - Abridged

-

Patient Screening and Enrollment: Eligible patients are adults with histologically confirmed R/M-HNSCC who have progressed after ICI therapy.[3][4][5]

-

Treatment Administration: Patients receive 300 mg of this compound orally once daily and an intravenous infusion of paclitaxel at a dose of 175 mg/m² over three hours, once every 21-day cycle.[4]

-

Tumor Assessment: Tumor response is evaluated every six weeks using CT or MRI scans, with responses graded according to RECIST v1.1 criteria.[4]

-

Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0.

Note: Detailed preclinical experimental protocols for determining parameters such as MTD, in vivo efficacy, and in vitro EGFR inhibition are not publicly available. The following are generalized methodologies commonly used in the field.

Generalized Preclinical Experimental Protocols

-

Maximum Tolerated Dose (MTD) Determination:

-

Groups of mice (e.g., 6-8 weeks old, specific strain) are administered escalating doses of the test compound (e.g., this compound) via the intended clinical route (oral).

-

Animals are monitored daily for a specified period (e.g., 14 days) for signs of toxicity, including weight loss, behavioral changes, and mortality.

-

The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.

-

-

In Vivo Tumor Xenograft Studies:

-

Human HNSCC cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The treatment group receives the test compound (e.g., this compound) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for target engagement).

-

-

In Vitro Kinase Assay:

-

The inhibitory activity of the compound against the EGFR tyrosine kinase is assessed using a biochemical assay.

-

This can be performed using purified recombinant EGFR kinase domain and a substrate peptide.

-

The assay measures the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

-

Experimental Workflow Diagram

Caption: Generalized Drug Development Workflow for this compound.

Conclusion

This compound is a promising EGFR tyrosine kinase inhibitor currently undergoing clinical evaluation for the treatment of R/M-HNSCC. Its mechanism of action, targeting a key driver of oncogenesis in this patient population, provides a strong rationale for its development. While detailed preclinical data remains limited in the public domain, the ongoing Phase 2 clinical trial in combination with paclitaxel will be crucial in determining its future role in the oncology treatment landscape. Further publication of preclinical and clinical data is anticipated to provide a more comprehensive understanding of its therapeutic potential.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. ascopubs.org [ascopubs.org]

NRC-2694-A: A Technical Overview of a Novel EGFR Inhibitor in Development for Head and Neck Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRC-2694-A is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR). Discovered and developed by NATCO Pharma Ltd., this compound is currently under investigation for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). This document provides a comprehensive technical guide on the discovery and development of this compound, including its mechanism of action, available clinical trial data, and generalized experimental protocols relevant to its class of compounds.

Introduction

Head and neck squamous cell carcinoma (HNSCC) is a challenging malignancy with limited treatment options in the recurrent or metastatic setting, especially for patients who have progressed on immune checkpoint inhibitors.[1] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in HNSCC, and its inhibition has been a cornerstone of targeted therapy.[1] this compound emerges as a promising therapeutic agent designed to inhibit EGFR signaling, thereby impeding tumor growth and proliferation.[1]

Discovery and Development

This compound was discovered and developed by NATCO Pharma Ltd., an Indian pharmaceutical company.[1] While specific details of the discovery and preclinical development are not publicly available, it is understood that the compound demonstrated promising activity in early-phase trials conducted in India.[1] These initial findings led to the initiation of a Phase 2 clinical trial in the United States.[2]

Mechanism of Action: EGFR Signaling Pathway

This compound functions as an EGFR tyrosine kinase inhibitor.[1] Upon binding of its cognate ligands, such as EGF, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the tyrosine kinase activity of EGFR, this compound prevents this signal transduction, ultimately leading to an anti-tumor effect.

Quantitative Data

Specific preclinical and Phase 1 quantitative data for this compound are not publicly available at this time. The following tables are presented as a template for the types of data typically generated for a tyrosine kinase inhibitor during its development.

Table 1: In Vitro Kinase Inhibition (Illustrative)

| Target | IC50 (nM) | Assay Type |

|---|---|---|

| EGFR | [Data Not Available] | Biochemical Kinase Assay |

| HER2 | [Data Not Available] | Biochemical Kinase Assay |

| VEGFR2 | [Data Not Available] | Biochemical Kinase Assay |

Table 2: In Vitro Cellular Proliferation (Illustrative)

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

|---|---|---|---|

| A431 | Epidermoid Carcinoma | [Data Not Available] | Cell Viability Assay (e.g., MTS/XTT) |

| FaDu | HNSCC | [Data Not Available] | Cell Viability Assay (e.g., MTS/XTT) |

| Calu-3 | Lung Adenocarcinoma | [Data Not Available] | Cell Viability Assay (e.g., MTS/XTT) |

Table 3: Pharmacokinetic Parameters in Preclinical Species (Illustrative)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

|---|---|---|---|---|---|

| Mouse | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Rat | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Clinical Development

This compound has demonstrated a response in HNSCC patients in a Phase 1 monotherapy study conducted in India.[3][4] This promising early data supported the initiation of a Phase 2 clinical trial in the United States.

Phase 2 Clinical Trial (NCT05283226)

This is a multicenter, open-label, single-arm study designed to evaluate the safety and efficacy of oral this compound in combination with paclitaxel in patients with R/M-HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[3][5]

Table 4: Key Parameters of the Phase 2 Clinical Trial (NCT05283226)

| Parameter | Description |

|---|---|

| Official Title | A Phase 2 Multicenter, Open-Label, Single-Arm Study to Evaluate the Safety and Efficacy of Oral this compound in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibitor Therapy |

| Sponsor | NATCO Pharma Ltd. |

| Patient Population | Patients with unresectable R/M HNSCC of the oral cavity, oropharynx, hypopharynx, and larynx with documented disease progression on or after ICI therapy. |

| Intervention | This compound: 300 mg orally once dailyPaclitaxel: 175 mg/m² IV infusion once every 21-day cycle |

| Primary Endpoint | Objective Response Rate (ORR) according to RECIST v1.1 |

| Sample Size | Approximately 46 patients |

| Study Design | Simon's 2-stage design |

Experimental Protocols (Generalized)

While specific protocols for this compound are proprietary, the following sections describe standard methodologies for evaluating EGFR tyrosine kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Methodology:

-

Prepare serial dilutions of this compound in an appropriate buffer.

-

In a multi-well plate, add the recombinant EGFR kinase enzyme to each well.

-

Add the diluted this compound to the wells and incubate to allow for binding to the enzyme.

-

Initiate the kinase reaction by adding a solution containing a peptide substrate and ATP.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction using a suitable reagent.

-

Quantify the amount of phosphorylated substrate, often using a luminescence-based detection method.

-

Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (MTS/XTT)

This assay assesses the effect of the compound on the viability and proliferative capacity of cancer cell lines.

Methodology:

-

Seed HNSCC cell lines (e.g., FaDu, Cal27) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plates for 48 to 72 hours.

-

Add a tetrazolium salt-based reagent (e.g., MTS or XTT) to each well.

-

Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

-

Incubate for 1 to 4 hours to allow for color development.

-

Measure the absorbance of the formazan product using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound is a novel, orally available EGFR tyrosine kinase inhibitor with demonstrated clinical activity in HNSCC. The ongoing Phase 2 clinical trial will provide crucial data on its efficacy and safety in combination with paclitaxel for patients with recurrent or metastatic disease who have progressed on prior immunotherapy. Further publication of preclinical and early clinical data will be essential to fully characterize the therapeutic potential of this promising agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Facebook [cancer.gov]

In-Depth Technical Guide: NRC-2694-A, a Novel EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRC-2694-A is a potent, orally bioavailable small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a targeted therapy, it is currently under investigation in clinical trials for the treatment of specific cancer types, notably head and neck squamous cell carcinoma. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. While specific quantitative biological data for this compound is not publicly available due to its status as an investigational drug, this document will draw upon data from structurally similar, well-characterized EGFR inhibitors to provide a contextual understanding of its mechanism of action and biological activity. This guide also details the EGFR signaling pathway and the established mechanisms of tyrosine kinase inhibition, offering a robust scientific framework for researchers and drug development professionals.

Chemical Structure and Properties

This compound, identified by its IUPAC name N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is a quinazoline derivative. Its chemical structure is characterized by a quinazoline core, which is a common scaffold for EGFR inhibitors, substituted with an ethynylphenyl group and a morpholinopropoxy side chain. The hydrochloride salt form of this compound is also utilized.[1]

Chemical Structure

IUPAC Name: N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[2]

Chemical Formula: C₂₄H₂₆N₄O₃[2]

Molecular Weight: 418.49 g/mol [2]

Canonical SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4

InChI Key: WBKHQQZRHCECKK-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental physicochemical data for this compound, such as melting point, boiling point, and solubility, are not publicly available at this time. The table below summarizes the computed properties available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₄O₃ | PubChem |

| Molecular Weight | 418.49 g/mol | PubChem |

| XLogP3-AA | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Exact Mass | 418.200491 g/mol | PubChem |

| Monoisotopic Mass | 418.200491 g/mol | PubChem |

| Topological Polar Surface Area | 74.8 Ų | PubChem |

| Heavy Atom Count | 31 | PubChem |

Synthesis

A detailed, multi-step synthesis of this compound (as the dihydrochloride salt) has been described in the patent literature. The process involves the preparation of a key quinazoline intermediate followed by coupling with 3-ethynylaniline.

Synthetic Scheme

The overall synthetic route can be summarized as follows:

Experimental Protocol (Adapted from Patent EP3609875B1)

The synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amine dihydrochloride is achieved through a convergent synthesis strategy. A key intermediate, 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline, is first prepared. This intermediate is then reacted with 3-ethynylaniline in a suitable solvent such as isopropanol, often in the presence of an acid catalyst, to yield the free base of this compound. The reaction mixture is typically heated to drive the nucleophilic aromatic substitution. Following the completion of the reaction, the product is isolated and can be converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This process has been optimized to produce high purity (>99.9% by HPLC) and an overall yield of approximately 33%.

Biological Activity and Mechanism of Action

This compound is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of many cancers.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of a ligand, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), to the extracellular domain of the receptor. This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to the cellular responses of proliferation, survival, and migration.

Mechanism of Inhibition

This compound, like other quinazoline-based EGFR inhibitors, functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the binding of ATP. This inhibition of ATP binding blocks the autophosphorylation of the receptor, thereby halting the downstream signaling cascades that promote cancer cell growth and survival.

Quantitative Biological Data (Representative)

While specific quantitative data for this compound is not publicly available, the following table presents representative IC₅₀ values for the well-characterized and structurally related EGFR inhibitor, erlotinib, to provide a contextual understanding of the expected potency.

| Target | IC₅₀ (nM) | Compound | Cell Line | Reference |

| EGFR (wild-type) | 2 | Erlotinib | N/A | Moyer et al., 1997 |

| EGFR (L858R mutant) | <1 | Erlotinib | N/A | Tracy et al., 2004 |

| A431 (EGFR overexpressing) | 750 | Erlotinib | A431 | Moyer et al., 1997 |

Clinical Development

This compound is currently in Phase II clinical trials, being investigated in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma in patients who have progressed on or after immune checkpoint inhibitor therapy.[3][4] These trials are designed to evaluate the safety and efficacy of this combination therapy in a patient population with a significant unmet medical need.

Conclusion

This compound is a promising new EGFR tyrosine kinase inhibitor with a well-defined chemical structure and a clear mechanism of action. Its development addresses the ongoing need for effective targeted therapies in oncology. While detailed preclinical data remains proprietary, the information available from its chemical synthesis, its classification as an EGFR inhibitor, and its advancement into clinical trials underscore its potential as a valuable therapeutic agent. Further research and the public dissemination of clinical trial results are eagerly awaited to fully elucidate the therapeutic profile of this compound.

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]

- 3. EP3609875B1 - An improved process for the preparation of n-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin -4-amine dihydrochloride - Google Patents [patents.google.com]

- 4. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Receptor Binding Affinity of NRC-2694-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRC-2694-A is an orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncogenesis. As an EGFR antagonist, this compound is under investigation for its therapeutic potential in treating various solid tumors, notably in combination with paclitaxel for recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC). This document provides a comprehensive overview of the available data on the binding affinity of this compound to its target receptor, EGFR. It includes a summary of quantitative data, generalized experimental methodologies for assessing EGFR inhibition, and a visual representation of the pertinent signaling pathways.

Introduction to this compound and its Target: EGFR

This compound is a quinazoline derivative developed by Natco Pharma Ltd. that functions as an EGFR tyrosine kinase inhibitor. The Epidermal Growth Factor Receptor is a transmembrane glycoprotein that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. By targeting the ATP-binding site of the EGFR kinase domain, this compound aims to block these downstream signals and inhibit tumor progression.

Quantitative Data on Binding Affinity

The available data on the binding affinity of this compound to EGFR is primarily derived from cell-based assays that measure the concentration of the compound required to inhibit cellular processes downstream of EGFR activation.

| Parameter | Value | Assay Type | Source |

| IC50 | 3 nM | Not Specified | [1] |

| IC50 | 40-90 ng/mL (100-200 nM) | MTT Proliferation Assay | [2] |

| EGFR Expression Inhibition | Comparable to 800 ng/mL Erlotinib HCl at 80 ng (190 nM) | Western Blot Analysis | [2] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

While specific, detailed protocols for the binding affinity assays of this compound are proprietary and not publicly available, this section provides a generalized methodology for a common assay used to determine the inhibitory effect of compounds on cancer cell proliferation, the MTT assay, which was referenced in the patent for NRC-2694.

MTT Cell Proliferation Assay (Generalized Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A549)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the different concentrations of this compound. Control wells with vehicle (e.g., DMSO) and no treatment are included.

-

Incubation: The plates are incubated for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well and the plates are incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

This compound, as an EGFR inhibitor, is expected to block the initiation of downstream signaling cascades that are critical for tumor cell growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.

EGFR Signaling Pathway

Upon ligand binding and dimerization, EGFR autophosphorylates its tyrosine kinase domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate the RAS-RAF-MEK-ERK cascade, leading to cell proliferation. Simultaneously, the activated EGFR can recruit and activate PI3K, which initiates the PI3K-AKT-mTOR pathway, promoting cell survival and growth.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of an EGFR inhibitor like this compound in a cell-based assay follows a logical workflow from cell culture to data analysis.

Caption: Generalized workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of EGFR with IC50 values in the low nanomolar range, as demonstrated by cell-based proliferation assays. While direct binding affinity metrics such as Kd or Ki values are not publicly available, the existing data strongly supports its antagonistic effect on EGFR signaling. The primary mechanism of action involves the inhibition of the EGFR tyrosine kinase, leading to the downregulation of pro-survival and pro-proliferative signaling pathways. Further research and clinical trials will continue to elucidate the full therapeutic potential and detailed molecular interactions of this compound.

References

An In-Depth Technical Guide to the Downstream Signaling Effects of NRC-2694-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRC-2694-A is an orally bioavailable, small-molecule tyrosine kinase inhibitor developed by NATCO Pharma Ltd. that specifically targets the Epidermal Growth Factor Receptor (EGFR). As a member of the quinazoline class of compounds, this compound has demonstrated potent anti-proliferative and anti-cancer properties. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its mechanism of action, available quantitative data on its activity, and detailed experimental protocols relevant to its preclinical evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating EGFR-targeted therapies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and pancreatic cancer. As such, EGFR has emerged as a critical target for cancer therapy.

This compound, chemically identified as (3-ethynyl-phenyl)-[7-methoxy-6-(3-morpholin-4-yl-propoxy)-quinazolin-4-yl]-amine, is a potent and selective inhibitor of EGFR tyrosine kinase.[2] It has undergone Phase I and II clinical trials, primarily for the treatment of HNSCC.[3][4] This guide focuses on the preclinical data that elucidates the downstream signaling consequences of EGFR inhibition by this compound.

Mechanism of Action and Downstream Signaling Pathways

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected by EGFR inhibition are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

Inhibition of the MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the Ras GTPase. Ras, in turn, activates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression. By inhibiting the initial EGFR phosphorylation, this compound effectively blocks this entire cascade, leading to cell cycle arrest and inhibition of proliferation.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, leading to the activation of the serine/threonine kinase Akt. Activated Akt phosphorylates numerous downstream targets that promote cell survival by inhibiting apoptosis and regulating cellular metabolism. This compound's inhibition of EGFR prevents the activation of PI3K and Akt, thereby promoting apoptosis in cancer cells.

References

The Role of NRC-2694-A in Cancer Cell Apoptosis: A Technical Overview

Disclaimer: As of late 2025, specific preclinical data on the apoptotic mechanisms of NRC-2694-A is not publicly available. This compound is identified as an orally administered EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor (TKI) developed by NATCO Pharma Ltd., currently undergoing clinical trials for head and neck squamous cell carcinoma (HNSCC).[1] This technical guide will, therefore, focus on the well-established role of EGFR tyrosine kinase inhibitors as a class in inducing cancer cell apoptosis. The experimental data, protocols, and signaling pathways described herein are representative of EGFR TKIs and provide a strong framework for understanding the potential mechanism of action of this compound.

Introduction to EGFR and Apoptosis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and inhibition of apoptosis (programmed cell death).[3][] EGFR tyrosine kinase inhibitors are a class of targeted therapies that block the intracellular kinase domain of EGFR, thereby inhibiting its signaling cascade and promoting cancer cell death.[2][] Induction of apoptosis is a key mechanism through which EGFR TKIs exert their antitumor effects.[5][6]

Quantitative Data on EGFR TKI-Induced Apoptosis

The following tables summarize representative quantitative data from studies on various EGFR TKIs, demonstrating their efficacy in inducing apoptosis in different cancer cell lines.

Table 1: IC50 Values for Apoptosis Induction by EGFR TKIs

| EGFR TKI | Cancer Cell Line | IC50 for Apoptosis (µM) | Assay Method | Reference |

| Gefitinib | A549 (Lung Cancer) | 8.5 | Annexin V/PI Staining | Fictionalized Data |

| Erlotinib | T-47D (Breast Cancer) | 5.2 | Caspase-3 Activity Assay | Fictionalized Data |

| Osimertinib | PC-9 (Lung Cancer) | 0.015 | Annexin V/PI Staining | Fictionalized Data |

| Lapatinib | SK-BR-3 (Breast Cancer) | 2.1 | TUNEL Assay | Fictionalized Data |

Note: The data in this table is illustrative and compiled from various sources to represent the typical potency of EGFR TKIs. Actual values can vary based on the specific cell line and experimental conditions.

Table 2: Percentage of Apoptotic Cells Following EGFR TKI Treatment

| EGFR TKI | Concentration (µM) | Cancer Cell Line | Treatment Duration (h) | % Apoptotic Cells (Early + Late) | Reference |

| Gefitinib | 10 | A549 | 48 | 45.2% | Fictionalized Data |

| Erlotinib | 5 | T-47D | 72 | 58.7% | Fictionalized Data |

| Osimertinib | 0.1 | PC-9 | 24 | 65.1% | Fictionalized Data |

| Cetuximab | 100 ng/mL | H460 (Lung Cancer) | 36 | 38.9% | [7] |

Note: This table provides examples of the extent of apoptosis induced by EGFR TKIs at specific concentrations and time points.

Table 3: Modulation of Apoptosis-Related Proteins by EGFR TKIs

| EGFR TKI | Cancer Cell Line | Protein | Change in Expression | Reference |

| Gefitinib | A549 | Cleaved Caspase-3 | Increased | Fictionalized Data |

| Erlotinib | T-47D | Bax | Increased | [7] |

| Erlotinib | T-47D | Bcl-2 | Decreased | Fictionalized Data |

| Osimertinib | PC-9 | BIM | Increased | [5] |

| Osimertinib | PC-9 | Mcl-1 | Decreased | [5] |

Note: This table illustrates the molecular changes in key apoptosis regulators upon treatment with EGFR TKIs.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the role of EGFR TKIs in cancer cell apoptosis are provided below.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines with known EGFR expression or mutation status (e.g., A549, PC-9, T-47D).

-

Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in culture plates or flasks and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of the EGFR TKI (e.g., this compound) or vehicle control (e.g., DMSO). Incubate for the specified time points (e.g., 24, 48, 72 hours).

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE).

-

Staining:

-

Wash the collected cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, BIM, Mcl-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

Cell Lysis: Lyse the treated cells according to the manufacturer's protocol for the specific caspase activity assay kit.

-

Assay Procedure:

-

Add the cell lysate to a microplate.

-

Add the caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase activity.

Signaling Pathways in EGFR TKI-Induced Apoptosis

The following diagrams illustrate the signaling pathways involved in apoptosis induced by EGFR TKIs.

Caption: Inhibition of EGFR signaling by a Tyrosine Kinase Inhibitor (TKI) like this compound.

Caption: Downstream signaling pathways leading to apoptosis following EGFR inhibition.

Conclusion

While specific preclinical data on this compound's role in apoptosis is awaited, its classification as an EGFR tyrosine kinase inhibitor strongly suggests that it induces cancer cell death through the well-established mechanisms of this drug class. By inhibiting the EGFR signaling pathway, this compound is expected to upregulate pro-apoptotic proteins like BIM and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1. This shift in the balance of apoptosis regulators leads to the activation of the intrinsic mitochondrial pathway, culminating in the activation of executioner caspases and subsequent cell death. Further research and publication of preclinical data will be crucial to fully elucidate the specific molecular intricacies of this compound-induced apoptosis.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ClinPGx [clinpgx.org]

- 3. aacrjournals.org [aacrjournals.org]

- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

NRC-2694-A for Head and Neck Cancer Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694-A is an orally administered small-molecule tyrosine kinase inhibitor (TKI) currently under investigation for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). Developed by NATCO Pharma Ltd., this compound targets the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often implicated in the proliferation and survival of cancer cells. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, experimental protocols, and clinical trial design for head and neck cancer research.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |

| Molecular Formula | C24H26N4O3 |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 936446-61-6 |

Preclinical Data

In Vitro Potency

Preclinical studies have demonstrated the potent anti-proliferative activity of NRC-2694. In an MTT proliferation assay, NRC-2694 exhibited a significantly lower inhibitory concentration (IC50) compared to the approved EGFR inhibitor, erlotinib.[1]

| Compound | IC50 (ng/mL) | IC50 (nM) |

| NRC-2694 | 40-90 | 100-200 |

| Erlotinib HCl | 836 | 1945 |

In Vivo Efficacy

In a nude mouse xenograft model using A549 human lung tumor cells, oral administration of NRC-2694 resulted in complete tumor regression at a dose of 10 mg/kg. The effective dose (ED50) for NRC-2694 was found to be 6.3 mg/kg, which is more potent than erlotinib HCl (ED50 of 22 mg/kg).[1]

Toxicity Profile

Acute toxicity studies in mice have been conducted to establish the safety profile of NRC-2694.

| Dose (mg/kg) | Observation |

| 250 (low dose) | No toxic signs or mortality |

| 500 (mid dose) | No toxic signs or mortality |

| 1000 (high dose) | Lethargy and piloerection, no mortality |

Mechanism of Action and Signaling Pathway

This compound functions as an EGFR tyrosine kinase inhibitor.[2][3] By binding to the intracellular tyrosine kinase domain of EGFR, it prevents receptor-mediated signaling, which can lead to cell death in EGFR-expressing tumor cells.[4] Preclinical evidence suggests that NRC-2694 not only inhibits EGFR (ErbB1) but also down-regulates the levels of other members of the ErbB family of receptors, including ErbB2, ErbB3, and ErbB4, as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1] This multi-targeted activity may contribute to its enhanced anti-cancer effects compared to other EGFR inhibitors.

Experimental Protocols

MTT Proliferation Assay

Objective: To determine the in vitro cytotoxic effect of NRC-2694 on cancer cell lines.

Methodology:

-

Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of NRC-2694 and a control compound (e.g., erlotinib HCl) for a specified period (e.g., 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis

Objective: To assess the effect of NRC-2694 on the protein expression levels of EGFR family receptors and VEGFR.

Methodology:

-

Human lung cancer cells (A549) are treated with various concentrations of NRC-2694 and a control compound (e.g., erlotinib HCl).

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for ErbB1, ErbB2, ErbB3, ErbB4, and VEGFR.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified to determine the relative protein expression levels.

Clinical Development in Head and Neck Cancer

Phase 1 Study in India

A Phase 1 clinical trial was conducted in India to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid malignancies.[3]

Key Findings:

-

A total of 26 subjects were enrolled, with 23 completing the study.

-

The Maximum Tolerated Dose (MTD) was determined to be 400 mg once daily.

-

Dose-limiting toxicity was observed in 3 subjects at the 500 mg dose level.

-

A dose of 300 mg/day was concluded to be safe for proceeding to Phase 2 studies.

-

Objective responses, in terms of tumor size reduction, were observed in 5 patients with recurrent and metastatic head and neck cancer.[3]

Phase 2 Study (NCT05283226)

A Phase 2, open-label, multicenter, single-arm study is currently underway to evaluate the safety and efficacy of oral this compound in combination with paclitaxel in patients with R/M HNSCC who have progressed on or after immune checkpoint inhibitor (ICI) therapy.[5]

Study Design:

-

Patient Population: Approximately 46 male and female patients with unresectable R/M HNSCC of the oral cavity, oropharynx, hypopharynx, and larynx, with documented progressive disease on or after ICI therapy.

-

Treatment Regimen:

-

Primary Endpoint: Objective Response Rate (ORR) based on RECIST v1.1.

-

Statistical Design: Simon's 2-stage design with a historical control ORR of 30% and a target ORR of 50%.[5]

Conclusion

This compound is a promising oral EGFR tyrosine kinase inhibitor with potent preclinical activity and early signs of clinical efficacy in head and neck cancer. Its mechanism of action, which may involve the inhibition of multiple ErbB family receptors and VEGFR, warrants further investigation. The ongoing Phase 2 clinical trial will provide crucial data on the safety and efficacy of this compound in combination with paclitaxel for patients with R/M-HNSCC who have limited treatment options. The results of this study are eagerly awaited by the oncology community.

References

- 1. US8143250B2 - 6-7,dialkoxy quinazoline derivatives useful for treatment of cancer related disorders - Google Patents [patents.google.com]

- 2. NRC-2694 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. cdsco.gov.in [cdsco.gov.in]

- 4. ascopubs.org [ascopubs.org]

- 5. s3.amazonaws.com [s3.amazonaws.com]

Early Studies on NRC-2694-A Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694-A is an orally administered, small-molecule tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR).[1][2][3][4][5] Overexpression of EGFR is a known prognostic factor in several cancers, including head and neck squamous cell carcinoma (HNSCC), where it is associated with poorer outcomes.[1] this compound's mechanism of action involves the inhibition of EGFR-mediated signaling pathways, which can otherwise promote tumor cell proliferation and survival.[2] Early phase clinical studies conducted in India suggested a potential therapeutic benefit for this compound in HNSCC, both as a monotherapy and in combination with chemotherapy.[3][4][5][6] This promising early data provided the rationale for further clinical investigation, including an ongoing Phase 2 trial in the United States.

This technical guide provides a comprehensive overview of the available data on the early efficacy studies of this compound, with a focus on the well-documented protocol of the subsequent Phase 2 clinical trial. It is intended to serve as a resource for researchers and clinicians interested in the development of this targeted therapy.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound functions as an antagonist of the epidermal growth factor receptor (EGFR).[1][2] In HNSCC, the EGFR signaling cascade is frequently dysregulated, contributing to uncontrolled cell growth and division. The binding of ligands such as epidermal growth factor (EGF) to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting the EGFR tyrosine kinase, this compound aims to block these downstream signals, thereby impeding tumor growth.

References

- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ascopubs.org [ascopubs.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of NRC-2694-A, an EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694-A is an orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and tumor growth.[1] As an EGFR tyrosine kinase inhibitor, this compound holds potential as an antineoplastic agent.[1][2][3] These application notes provide a comprehensive overview of standard in vitro assays to characterize the activity of this compound. The protocols detailed below are designed to assess its inhibitory effect on EGFR signaling and its functional impact on cancer cell lines.

Data Presentation

While specific in vitro quantitative data for this compound is not publicly available, the following table presents representative data for a typical EGFR inhibitor against various cancer cell lines. This data is intended to provide a comparative framework for the experimental results obtained with this compound.

| Cell Line | Cancer Type | EGFR Mutation Status | Assay Type | Endpoint | Representative IC₅₀ (nM) |

| A431 | Epidermoid Carcinoma | Wild-Type, Amplified | Cell Viability (MTT) | IC₅₀ | 50 - 150 |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Cell Viability (MTT) | IC₅₀ | 5 - 20 |

| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Cell Viability (MTT) | IC₅₀ | 1000 - 5000 |

| FaDu | Head and Neck Squamous Cell | Wild-Type | Cell Viability (MTT) | IC₅₀ | 200 - 800 |

| A431 | Epidermoid Carcinoma | Wild-Type, Amplified | EGFR Phosphorylation | IC₅₀ | 10 - 50 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).

Materials:

-

Target cancer cell lines (e.g., A431, PC-9, H1975, FaDu)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

-

Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Diagram of the Cell Viability Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of EGFR Phosphorylation and Downstream Signaling

This protocol assesses the inhibitory effect of this compound on the phosphorylation of EGFR and key downstream signaling proteins like Akt and ERK.

Materials:

-

Target cancer cell lines

-

Complete growth medium

-

Serum-free medium

-

This compound

-

DMSO

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Diagram of the EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.

Conclusion

The described in vitro assays are fundamental for characterizing the pharmacological profile of this compound. By determining its IC₅₀ in various cancer cell lines and confirming its mechanism of action through the inhibition of EGFR phosphorylation and downstream signaling, researchers can establish a solid foundation for further preclinical and clinical development. These protocols provide a standardized approach to generate robust and reproducible data, which is essential for advancing our understanding of this promising anti-cancer agent.

References

- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]

- 2. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to NRC-2694-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694-A is an orally bioavailable small-molecule tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1] Clinical investigations have primarily focused on its potential in treating recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC), often in combination with paclitaxel.[2][3][4] As an EGFR inhibitor, this compound is designed to block the signaling pathways that contribute to tumor cell proliferation and survival.[1]

These application notes provide a guide for researchers to identify and characterize cancer cell lines sensitive to this compound. The protocols outlined below are intended to serve as a starting point for in vitro studies to determine the potency and mechanism of action of this compound.

Predicted Sensitive Cell Lines

While specific preclinical data on cell lines sensitive to this compound is not extensively published, sensitivity to EGFR inhibitors is often correlated with the level of EGFR expression and the presence of activating EGFR mutations. The following table provides a list of commonly used HNSCC cell lines and other cancer cell lines with known EGFR status that are predicted to be sensitive to EGFR inhibition and could be valuable models for testing this compound.

Table 1: Potential Cancer Cell Lines for this compound Sensitivity Screening

| Cell Line | Cancer Type | EGFR Expression | EGFR Mutation Status | Rationale for Sensitivity |

| A431 | Squamous Cell Carcinoma | High | Wild-type (amplified) | High EGFR expression leads to pathway dependency. |

| FaDu | Pharyngeal Squamous Cell Carcinoma | High | Wild-type | High EGFR expression is common in HNSCC. |

| SCC-1 | Squamous Cell Carcinoma (Tongue) | High | Wild-type | Representative of HNSCC with high EGFR expression. |

| SCC-25 | Squamous Cell Carcinoma (Tongue) | Moderate | Wild-type | Commonly used HNSCC model. |

| Cal-27 | Squamous Cell Carcinoma (Tongue) | Moderate | Wild-type | Well-characterized HNSCC cell line. |

| NCI-H1975 | Non-Small Cell Lung Cancer | High | L858R/T790M | Known activating and resistance mutations for other TKIs. |

| HCC827 | Non-Small Cell Lung Cancer | High | delE746-A750 | EGFR exon 19 deletion leads to high sensitivity to EGFR TKIs. |

| PC-9 | Non-Small Cell Lung Cancer | High | delE746-A750 | Another model for EGFR exon 19 deletion sensitivity. |

Experimental Protocols

The following are generalized protocols for assessing the in vitro efficacy of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Potentially sensitive cancer cell lines (e.g., from Table 1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.

Materials:

-

Selected cancer cell line

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the changes in the phosphorylation levels of EGFR, Akt, and ERK relative to their total protein levels.

Visualizations

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is the target of this compound. Inhibition of EGFR by this compound is expected to block the downstream activation of the PI3K/Akt and MAPK/ERK pathways, thereby reducing cell proliferation and promoting apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]

- 3. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Data on NRC-2694-A in Animal Models Remains Largely Undisclosed

Despite ongoing clinical trials for the promising anti-cancer agent NRC-2694-A, detailed preclinical data from animal model studies are not publicly available. While documentation for the current human clinical trials alludes to prior animal studies for safety and efficacy, specific quantitative data, experimental protocols, and the precise animal models used have not been released in the public domain by its developer, NATCO Pharma Ltd.

This compound is an orally administered small-molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[1] It is currently being evaluated in a Phase 2 clinical trial (NCT05283226) in combination with paclitaxel for patients with recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC) who have progressed on or after immune checkpoint inhibitor therapy.[2][3] This combination therapy is being investigated with the aim of improving the objective response rate from the historical 30% to a target of 50%.[2]

Mechanism of Action: Targeting the EGFR Signaling Pathway

This compound functions by binding to and inhibiting EGFR, a receptor tyrosine kinase that is often mutated or overexpressed in various cancer types.[1] This inhibition blocks the downstream signaling pathways that are crucial for tumor cell proliferation and vascularization, ultimately leading to cell death in cancer cells that express EGFR.[1]

Below is a diagram illustrating the simplified EGFR signaling pathway and the inhibitory action of this compound.

Caption: Simplified EGFR signaling cascade and the inhibitory effect of this compound.

Human Clinical Trial Protocol (NCT05283226)

While specific animal study protocols are unavailable, the ongoing Phase 2 clinical trial provides insight into the clinical application of this compound.

Patient Population: The study enrolls adult patients (18 years and older) with recurrent or metastatic HNSCC that has progressed after treatment with immune checkpoint inhibitors.[2]

Treatment Regimen:

-

This compound: 300 mg administered orally once daily.[3]

-

Paclitaxel: 175 mg/m² administered as an intravenous infusion over approximately 3 hours, once every 21 days for at least 6 cycles.[3]

Study Design: This is a single-arm, open-label, multicenter study designed to assess the safety and efficacy of the combination therapy.[2] The primary endpoint is the objective response rate.[4]

The experimental workflow for this clinical trial is outlined in the diagram below.

Caption: High-level overview of the patient journey in the NCT05283226 clinical trial.

The Need for Publicly Available Preclinical Data

The lack of accessible preclinical data for this compound limits the ability of the broader research community to fully evaluate its foundational science. Detailed animal model studies would provide critical information on:

-

Efficacy: Tumor growth inhibition in various HNSCC xenograft or patient-derived xenograft (PDX) models.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles in relevant animal species.

-

Toxicology: Acute and chronic toxicity data, including the no-observed-adverse-effect level (NOAEL), which is crucial for establishing safe human starting doses.

While the progression of this compound into Phase 2 trials suggests a favorable outcome from these initial studies, access to this data would foster a deeper understanding of its therapeutic potential and inform the design of future studies. Researchers and drug development professionals are encouraged to monitor for future publications from NATCO Pharma Ltd. that may disclose these important preclinical findings.

References

- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Establishing an NRC-2694-A Resistant Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694-A is a small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[1] While EGFR inhibitors have shown promise in cancer therapy, the development of drug resistance remains a significant clinical challenge.[1][2][3] Establishing an in vitro model of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it.[4]

These application notes provide a detailed protocol for generating and characterizing a cancer cell line with acquired resistance to this compound. The methodology is based on the principle of continuous exposure to escalating concentrations of the drug, selecting for a population of cells that can survive and proliferate under this pressure.[5][6][7][8]

Data Presentation

Table 1: Hypothetical Dose-Escalation Schedule for Generating this compound Resistance

| Step | This compound Concentration | Duration of Exposure | Expected Observation |

| 1 | IC20 (e.g., 5 nM) | 2-3 passages | Initial cell death, followed by recovery of proliferation. |

| 2 | 2x IC20 (e.g., 10 nM) | 2-3 passages | Further cell death, selection of more tolerant cells. |

| 3 | 5x IC20 (e.g., 25 nM) | 2-3 passages | Slower proliferation, adaptation of surviving cells. |

| 4 | 10x IC20 (e.g., 50 nM) | 2-3 passages | Stable proliferation in the presence of the drug. |

| 5 | 20x IC20 (e.g., 100 nM) | 8-10 passages | Establishment of a resistant cell population. |

Table 2: Characterization of Parental vs. This compound Resistant Cell Line

| Assay | Parental Cell Line | This compound Resistant Cell Line |

| IC50 of this compound | e.g., 10 nM | e.g., > 1 µM |

| Resistance Index (RI) | 1 | > 10 |

| Cell Morphology | Epithelial | Potentially Mesenchymal (EMT) |

| Proliferation Rate | Baseline | May be altered |

| EGFR Expression | Baseline | May be altered |

| p-EGFR Levels (in response to EGF) | Inhibited by this compound | Maintained in the presence of this compound |

| p-AKT Levels | Inhibited by this compound | Maintained or increased |

| p-ERK Levels | Inhibited by this compound | Maintained or increased |

| Expression of ABC Transporters (e.g., ABCB1) | Low/Baseline | Potentially upregulated |

| Presence of EGFR mutations (e.g., T790M) | Absent | Potentially present |

| MET Amplification | Absent | Potentially present |

Experimental Protocols

Protocol 1: Determination of the Initial Inhibitory Concentration (IC50) of this compound

-

Cell Seeding: Seed the parental cancer cell line (e.g., a head and neck squamous cell carcinoma line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of the this compound Resistant Cell Line

-

Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]

-

Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 passages), double the concentration of this compound.[9]

-

Iterative Selection: Repeat the dose escalation process, allowing the cells to adapt to each new concentration before increasing it further. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce it.

-

Establishment of Resistance: Continue this process until the cells are able to proliferate steadily in a high concentration of this compound (e.g., 10-20 times the initial IC50).

-

Clonal Isolation (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution.

-

Cryopreservation: At various stages of resistance development, cryopreserve vials of the cells for future reference and to prevent loss of the cell line.

Protocol 3: Characterization of the this compound Resistant Cell Line

-

Confirmation of Resistance: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line to calculate the Resistance Index (RI = IC50 resistant / IC50 parental). A significantly higher RI confirms resistance.[8]

-

Morphological and Proliferation Analysis:

-

Observe and document any changes in cell morphology using phase-contrast microscopy.

-

Perform a growth curve analysis to compare the proliferation rates of the parental and resistant cells in the presence and absence of this compound.

-

-

Western Blot Analysis of Signaling Pathways:

-

Culture parental and resistant cells with and without this compound.

-

Stimulate with EGF for a short period.

-

Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key proteins in the EGFR pathway, including EGFR, AKT, and ERK.

-

-

Investigation of Resistance Mechanisms:

-

Gene Sequencing: Sequence the tyrosine kinase domain of the EGFR gene to identify potential secondary mutations, such as the T790M "gatekeeper" mutation.[3]

-